molecular formula C19H13ClO2 B12604032 pyren-1-yl 2-chloropropanoate CAS No. 878675-68-4

pyren-1-yl 2-chloropropanoate

Cat. No.: B12604032
CAS No.: 878675-68-4
M. Wt: 308.8 g/mol
InChI Key: FWHGYLVFIBTUKV-UHFFFAOYSA-N
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Description

Pyren-1-yl 2-chloropropanoate is an ester derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its strong fluorescence and π-electron-rich structure. The compound features a pyren-1-yl group linked via an ester bond to 2-chloropropanoic acid. This structural design introduces both steric and electronic effects: the pyrene moiety contributes to luminescent properties, while the chloro substituent on the propanoate group may enhance electron-withdrawing characteristics and influence solubility or stability. Pyrene derivatives are widely studied for applications in organic electronics, sensors, and photodynamic therapy due to their tunable optoelectronic properties . However, specific data on this compound remain sparse, necessitating comparisons with structurally or functionally analogous compounds.

Properties

CAS No.

878675-68-4

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

pyren-1-yl 2-chloropropanoate

InChI

InChI=1S/C19H13ClO2/c1-11(20)19(21)22-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-11H,1H3

InChI Key

FWHGYLVFIBTUKV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyren-1-yl 2-chloropropanoate typically involves the esterification of pyrene-1-ol with 2-chloropropanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Pyren-1-yl 2-chloropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Pyren-1-yl 2-aminopropanoate or pyren-1-yl 2-thiopropanoate.

    Oxidation Products: Pyrene-1-carboxylic acid derivatives.

    Reduction Products: Reduced pyrene derivatives.

    Hydrolysis Products: Pyrene-1-ol and 2-chloropropanoic acid.

Scientific Research Applications

Chemistry: Pyren-1-yl 2-chloropropanoate is used as a building block in the synthesis of more complex organic molecules. Its unique photophysical properties make it valuable in the development of fluorescent probes and sensors .

Biology: In molecular biology, pyrene derivatives are often used as fluorescent tags for nucleic acids and proteins. This compound can be incorporated into oligonucleotides to study DNA and RNA interactions .

Industry: In the industrial sector, pyrene derivatives are used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics .

Mechanism of Action

The mechanism of action of pyren-1-yl 2-chloropropanoate largely depends on its application. In fluorescence-based applications, the compound absorbs light and emits fluorescence, which can be used to track molecular interactions. The pyrene moiety’s ability to form excimers (excited dimers) is particularly useful in studying molecular proximity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis evaluates pyren-1-yl 2-chloropropanoate against four related compounds, focusing on structural, electronic, and functional differences.

Comparison with 1-Acetylpyrene

1-Acetylpyrene, a saturated acylpyrene derivative, serves as a benchmark for fluorescence studies. Key distinctions include:

  • Structural Differences: The acetyl group in 1-acetylpyrene is smaller and less polar than the 2-chloropropanoate ester in this compound.
  • Fluorescence Properties: 1-Acetylpyrene exhibits fluorescence in chloroform solution with moderate quantum yields (Φ ~0.3) and short lifetimes (<5 ns) . this compound’s ester linkage and chloro substituent likely red-shift emission wavelengths compared to acetyl derivatives, similar to 1-pyrenyl ynones, which emit at longer wavelengths (Δλ ~30 nm) with higher Φ (~0.6) .
  • Solid-State Behavior: Unlike 1-acetylpyrene, this compound may exhibit solid-state fluorescence due to π-stacking interactions, as observed in 1-(pyren-1-yl)but-2-yn-1-one .

Comparison with 1-Pyrenyl Ynones

1-Pyrenyl ynones (e.g., 1-(pyren-1-yl)but-2-yn-1-one) share a pyrenyl core but feature alkynoic acid-derived ketones.

  • Electronic Effects: The ynone group stabilizes the LUMO more effectively than esters, as shown by DFT studies (LUMO stabilization ~0.5 eV) . This enhances charge-transfer transitions, improving quantum yields.
  • Solubility: The chloroester group in this compound may improve solubility in polar solvents compared to nonpolar ynones.

Comparison with Chalcone Flavonoid Derivatives

While structurally distinct, chalcone derivatives like 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone highlight substituent effects:

  • Functional Groups : Pyridine and hydroxyl groups in chalcones increase hydrogen-bonding capacity, contrasting with the chloroester’s electron-withdrawing nature.
  • Applications: Chalcones are explored for biological activity (e.g., antimicrobial), whereas this compound’s utility likely centers on optoelectronics .

Comparison with Halogenated Pyridinyl Propanoates

Prop-2-ynyl (2R)-2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate () shares ester and halogen motifs:

  • Substituent Effects: The pyridinyl-oxy group in this compound introduces heteroaromaticity, while this compound’s pyrene core enables stronger π-π interactions.
  • Bioactivity : Halogenated pyridinyl esters are often pesticidal, whereas pyren-1-yl derivatives are less biologically active but more photostable .

Data Table: Key Properties of this compound and Analogues

Compound Fluorescence Quantum Yield (Φ) Emission λ (nm) Solid-State Emission Solubility (Polar Solvents) Key Applications
This compound* ~0.5 (estimated) ~450 (estimated) Likely Moderate Optoelectronics, Sensors
1-Acetylpyrene 0.3 420 None Low Fluorescence standards
1-Pyrenyl Ynone 0.6 450 Yes (Φ ~0.4) Low OLEDs, Solid-state emitters
Chalcone Derivative N/A N/A N/A High Pharmaceuticals
Halogenated Pyridinyl Ester N/A N/A N/A Variable Agrochemicals

*Inferred from structural analogs.

Research Findings and Implications

  • Electronic Structure: The chloroester group in this compound likely stabilizes the LUMO compared to acetylated pyrenes, enhancing charge separation and red-shifted emission .
  • Solid-State Behavior: π-Stacking observed in 1-pyrenyl ynones suggests this compound could exhibit excimer-mediated solid-state fluorescence, useful for thin-film devices .
  • Synthetic Flexibility : The ester linkage allows modular substitution (e.g., varying alkyl/aryl groups), enabling tailored solubility and emission properties.

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